molecular formula C7H5N3O2 B2597957 6-Methyl-5-nitronicotinonitrile CAS No. 856579-10-7

6-Methyl-5-nitronicotinonitrile

Cat. No.: B2597957
CAS No.: 856579-10-7
M. Wt: 163.136
InChI Key: GEGFQEQCEIJHPI-UHFFFAOYSA-N
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Description

6-Methyl-5-nitronicotinonitrile is a nitropyridine derivative characterized by a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 5-position, and a nitrile moiety at the 3-position (nicotinonitrile backbone).

Properties

IUPAC Name

6-methyl-5-nitropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-7(10(11)12)2-6(3-8)4-9-5/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGFQEQCEIJHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-nitronicotinonitrile typically involves the nitration of 6-methylnicotinonitrile. One common method includes the reaction of 6-methylnicotinonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-nitronicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 6-methyl-5-aminonicotinonitrile.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

6-Methyl-5-nitronicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-5-nitronicotinonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 6-Methyl-5-nitronicotinonitrile with structurally related nitropyridine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Applications/Notes
Methyl 6-hydroxy-5-nitronicotinate C₇H₆N₂O₅ 198.134 6-hydroxy, 5-nitro, methyl ester 222970-61-8 Intermediate in pharmaceutical synthesis
Methyl 6-(methylamino)-5-nitronicotinate C₈H₉N₃O₄ 211.177 6-methylamino, 5-nitro, methyl ester 211915-52-5 Potential ligand or precursor in medicinal chemistry
Methyl 6-chloro-5-nitronicotinate C₇H₅ClN₂O₄ 216.58 (calc.) 6-chloro, 5-nitro, methyl ester 7477-10-3 Substrate for nucleophilic substitution reactions
Ethyl 2-hydroxy-5-nitronicotinate C₈H₈N₂O₅ 212.2 2-hydroxy, 5-nitro, ethyl ester 156896-54-7 Lab chemical with limited hazard data
6-Amino-5-nitropicolinonitrile C₆H₄N₄O₂ 164.12 (calc.) 6-amino, 5-nitro, nitrile Not available Research applications in heterocyclic chemistry

Key Observations:

  • Nitrile vs. Ester Groups: The nitrile moiety in this compound offers distinct electronic properties compared to methyl or ethyl esters (e.g., –4), enabling participation in cycloaddition or nucleophilic addition reactions. Chloro Substituents: Methyl 6-chloro-5-nitronicotinate () exhibits higher reactivity in nucleophilic aromatic substitution due to the chloro group’s leaving ability.

Biological Activity

6-Methyl-5-nitronicotinonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique substitution pattern on the nicotinonitrile framework, characterized by:

  • Methyl group at the 6-position
  • Nitro group at the 5-position
  • Nitrile group contributing to its reactivity

The molecular formula is C7H6N4O2C_7H_6N_4O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these functional groups is crucial for its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Bioreduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, including enzymes and receptors. This process is critical for its antimicrobial and anticancer properties.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. This inhibition can affect processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against:

  • Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungi : Shows potential antifungal activity against species like Candida albicans.

The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cells. The compound has been tested against several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

The observed effects include:

  • Cell Cycle Arrest : Induction of G1 phase arrest.
  • Increased Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications to the chemical structure influence biological activity. For instance:

  • Nitro Group Positioning : Variations in the position of the nitro group significantly affect antimicrobial potency.
  • Hydroxyl Substitutions : Introducing hydroxyl groups at different positions can enhance solubility and bioavailability without compromising efficacy.

Table 1 summarizes various analogs of this compound and their corresponding biological activities:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundNitro at 5-positionHighModerate
2-Hydroxy-6-methyl-5-nitronicotinonitrileHydroxyl at 2-positionModerateHigh
2-Chloro-6-methyl-5-nitronicotinonitrileChlorine at 2-positionLowModerate

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibacterial agent.

Study on Anticancer Potential

Another study investigated the anticancer effects on MCF-7 cells. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The IC50 was determined to be approximately 25 µM, indicating significant cytotoxicity towards cancer cells.

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